molecular formula C8H15ClO3 B12285080 1-Chloroethyl 2-methylbutan-2-yl carbonate CAS No. 104483-20-7

1-Chloroethyl 2-methylbutan-2-yl carbonate

Cat. No.: B12285080
CAS No.: 104483-20-7
M. Wt: 194.65 g/mol
InChI Key: WYFONWYSDOYSRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester can be achieved through the esterification of carbonic acid with 1-chloroethanol and 1,1-dimethylpropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester involves large-scale esterification processes. The use of continuous reactors and advanced distillation techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters and alcohols.

Scientific Research Applications

Carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester involves its electrophilic character, which allows it to react with nucleophilic groups in biological systems . The compound can interact with enzymes and proteins, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition and modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester
  • Carbonic acid, 1-chloroethyl 1,1-dimethylbutyl ester
  • Carbonic acid, 1-chloroethyl 1,1-dimethylpentyl ester

Uniqueness

Carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

104483-20-7

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

1-chloroethyl 2-methylbutan-2-yl carbonate

InChI

InChI=1S/C8H15ClO3/c1-5-8(3,4)12-7(10)11-6(2)9/h6H,5H2,1-4H3

InChI Key

WYFONWYSDOYSRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)OC(C)Cl

Origin of Product

United States

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